molecular formula C8H5BrO3 B183006 5-Bromo-1,3-benzodioxole-4-carboxaldehyde CAS No. 72744-54-8

5-Bromo-1,3-benzodioxole-4-carboxaldehyde

Cat. No.: B183006
CAS No.: 72744-54-8
M. Wt: 229.03 g/mol
InChI Key: RVCGOVWXRXITJA-UHFFFAOYSA-N
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Description

5-Bromo-1,3-benzodioxole-4-carboxaldehyde is an organic compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 g/mol . It is characterized by a bromine atom attached to a benzodioxole ring, which is further substituted with a carboxaldehyde group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

5-Bromo-1,3-benzodioxole-4-carboxaldehyde can be synthesized through several methods. One common synthetic route involves the bromination of 1,3-benzodioxole-4-carboxaldehyde using bromine or N-bromosuccinimide as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Chemical Reactions Analysis

5-Bromo-1,3-benzodioxole-4-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

5-Bromo-1,3-benzodioxole-4-carboxaldehyde is utilized in various scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-benzodioxole-4-carboxaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The bromine atom and the benzodioxole ring contribute to its binding affinity and specificity .

Comparison with Similar Compounds

5-Bromo-1,3-benzodioxole-4-carboxaldehyde can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound due to its specific substitution pattern.

Properties

IUPAC Name

5-bromo-1,3-benzodioxole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCGOVWXRXITJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452639
Record name 5-Bromo-1,3-benzodioxole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72744-54-8
Record name 5-Bromo-1,3-benzodioxole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Bromo-2,3-dihydroxybenzaldehyde (1.82 g, 8.39 mmol) was dissolved in DMF (20 mL) and dibromomethane (1.57 g, 9.00 mmol) and potassium fluoride (2.44 g, 42.00 mmol) were added. The reaction mixture was heated to 100° C. for 2 h at which time TLC analysis indicated the reaction complete. The reaction mixture was cooled to ambient temperature and partitioned between water and methylene chloride. The organic layers were washed 4× with water, dried with magnesium sulfate, and concentrated by rotary evaporation to afford 0.60 g of product (2.62 mmol, 31% yield) as an oil. 1H NMR (CDCl3) δ 10.24 (s, 1H), 7.09 (d, J=8.3 Hz, 1H), 6.79 (d, J=8.3 Hz, 1H), 6.10 (s, 2H).
Quantity
1.82 g
Type
reactant
Reaction Step One
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20 mL
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1.57 g
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2.44 g
Type
reactant
Reaction Step Two
Yield
31%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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